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Compound of Interest

Compound Name:
4-(bromomethyl)-4aH-quinolin-2-

one

Cat. No.: B12363747

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the diligent identification and quantification

of impurities are paramount to ensuring the safety and efficacy of drug substances. This guide,

designed for researchers, scientists, and drug development professionals, provides an in-depth

comparison of reference standards for the impurity profiling of Rebamipide. As a Senior

Application Scientist, my aim is to offer not just a list of products, but a technically sound and

experience-driven resource to aid in your analytical method development and validation.

The Critical Role of Impurity Profiling for
Rebamipide
Rebamipide, a quinolinone derivative, is a gastroprotective agent widely used for the treatment

of gastritis and gastric ulcers.[1][2] Its mechanism of action involves enhancing mucosal

defense, scavenging free radicals, and activating genes encoding cyclooxygenase-2.[1][3] The

synthesis and storage of Rebamipide can lead to the formation of various impurities, including

process-related impurities and degradation products.[4] Regulatory bodies, primarily following

the guidelines of the Japanese Pharmacopoeia (JP) where Rebamipide is officially listed,
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mandate strict control over these impurities.[1][5] It is noteworthy that Rebamipide does not

currently have a monograph in the United States Pharmacopeia (USP) or the European

Pharmacopoeia (EP).

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide

a framework for the reporting, identification, and qualification of impurities in new drug

substances.[6] These guidelines underscore the necessity of robust analytical methods and

high-quality reference standards for accurate impurity profiling.

Understanding the Rebamipide Impurity Landscape
A thorough understanding of the potential impurities is the first step in developing a

comprehensive control strategy. Impurities in Rebamipide can be broadly categorized as:

Process-Related Impurities: These arise from the manufacturing process and include starting

materials, by-products, intermediates, and reagents.

Degradation Products: These are formed during storage or as a result of exposure to light,

heat, or humidity. Forced degradation studies are crucial for identifying these potential

impurities.[7]

A list of known Rebamipide impurities, compiled from various suppliers, is presented below.
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Impurity Name CAS Number Molecular Formula Molecular Weight

Rebamipide 90098-04-7 C19H15ClN2O4 370.79

Rebamipide 3-Chloro

Impurity
90098-05-8 C19H15ClN2O4 370.79

Rebamipide 2-Chloro

Impurity (Rebamipide

o-Chloro Isomer)

90098-06-9 C19H15ClN2O4 370.79

Desbenzoyl

Rebamipide (HCl Salt)
4876-14-6 C12H13ClN2O3 268.70

Rebamipide N-

formylbenzamide
94670-39-0 C8H6ClNO2 183.59

4-Chloro-N-(2-(2-oxo-

1,2-dihydroquinolin-4-

yl)ethyl)benzamide

100342-53-8 C18H15ClN2O2 326.78

6-Hydroxy

Rebamipide
90098-82-1 C19H15ClN2O5 386.79

8-Hydroxy

Rebamipide
109387-73-7 C19H15ClN2O5 386.79

3-(6-Bromo-2-oxo-1,2-

dihydroquinolin-4-

yl)-2-(4-

chlorobenzamido)prop

anoic Acid

N/A C19H14BrClN2O4 449.69

Rebamipide Impurity 8 N/A C19H17ClN2O5 388.80

Comparison of Commercially Available Reference
Standards
The selection of high-quality, well-characterized reference standards is fundamental to the

accuracy and reliability of impurity analysis. Several suppliers offer reference standards for
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Rebamipide and its impurities. Below is a comparative overview of key suppliers and what to

look for in their offerings.

Supplier Key Offerings Noteworthy Features

LGC Standards

Offers a range of Rebamipide

impurities, including the 3-

Chloro Impurity.[8]

Provides products with a

Certificate of Analysis (CoA)

and often specifies the purity.

It's important to check the

specific documentation for

each batch.

Pharmaffiliates

Provides a comprehensive list

of Rebamipide impurities,

including pharmacopeial and

non-pharmacopeial standards,

as well as stable isotopes.[9]

[10]

Offers a diverse range of

impurities, which is beneficial

for comprehensive profiling

and method development.

BOC Sciences
Supplies Rebamipide and a

variety of its impurities.[11]

Often provides purity

information and some

structural details. Their

portfolio can be a valuable

resource for sourcing specific,

less common impurities.

SRIRAMCHEM

Offers pharmaceutical

reference standards, such as

Rebamipide Impurity 5, with a

focus on quality and

traceability.[12]

Emphasizes that their

standards are pharmacopeia

traceable and come with a

batch-specific CoA upon

request, indicating a

commitment to quality

assurance.

Axios Research

Provides a list of Rebamipide

impurities, including some with

no assigned CAS number,

which may be newly identified

or custom synthesized.[13]

A potential source for novel or

difficult-to-find impurities that

may be crucial for in-depth

investigation of degradation

pathways.
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Key Considerations When Selecting a Reference Standard:

Certificate of Analysis (CoA): Always request and scrutinize the CoA. A comprehensive CoA

should include the identity of the material, its purity (determined by a validated, stability-

indicating method), the method of analysis, and a list of any identified impurities.

Purity: The purity of the reference standard is critical. It should be of high purity to ensure the

accuracy of your analytical measurements.

Characterization: The extent of characterization is a key indicator of quality. Look for

evidence of structural elucidation (e.g., NMR, MS, IR) and confirmation of the chemical

structure.

Traceability: Where possible, choose standards that are traceable to pharmacopeial

standards. This provides an additional layer of confidence in the material.

Supplier Reputation and Quality System: Choose suppliers with a strong reputation for

quality and who operate under a robust quality management system.

Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the

separation and quantification of Rebamipide and its related substances, as outlined in the

Japanese Pharmacopoeia.[1][5]

Japanese Pharmacopoeia HPLC Method for Related
Substances
The Japanese Pharmacopoeia (18th Edition) outlines a specific HPLC method for the analysis

of related substances in Rebamipide. A summary of the method is provided below. It is crucial

to consult the official pharmacopeia for the complete and most current methodology.[1]

Chromatographic Conditions:
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Parameter Specification

Column
Octadecylsilylated silica gel (ODS), 5 µm

particle size, e.g., 4.6 mm x 250 mm

Mobile Phase

A mixture of a buffer solution and methanol. The

exact composition and gradient are specified in

the monograph.

Flow Rate Typically around 1.0 mL/min

Detection
UV spectrophotometry at a specified

wavelength.

Column Temperature
Maintained at a constant temperature, e.g.,

40°C.

System Suitability:

The Japanese Pharmacopoeia mandates a system suitability test to ensure the performance of

the chromatographic system. This typically includes parameters such as:

Resolution: The resolution between the principal peak (Rebamipide) and any closely eluting

impurity peaks must meet the specified criteria.

Peak Symmetry: The tailing factor for the Rebamipide peak should be within the acceptable

range.

Reproducibility: The relative standard deviation (RSD) for replicate injections of a standard

solution should not exceed a specified limit.

A Shimadzu application note provides a practical example of an HPLC analysis of Rebamipide

in accordance with the Japanese Pharmacopoeia, demonstrating good separation of

Rebamipide from its o-chloro isomer and debenzoyl form.[1]

Experimental Workflow for Rebamipide Impurity
Profiling
The following diagram illustrates a typical workflow for the analysis of Rebamipide impurities.
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Sample & Standard Preparation

Chromatographic Analysis

Data Processing & Evaluation

Weigh Rebamipide API or Drug Product

Dissolve and Dilute in appropriate solvent

Prepare Reference Standard Solutions
(Rebamipide & Impurities)

HPLC System with UV/PDA Detector

Execute JP Method or Validated In-house Method

Peak Integration and Identification

Quantify Impurities against Reference Standards

Compare results against JP limits and ICH thresholds
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Caption: Workflow for Rebamipide Impurity Profiling.

Forced Degradation Studies: A Proactive Approach
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Forced degradation studies are essential for identifying potential degradation products that may

not be present in freshly manufactured batches of the drug substance. These studies involve

subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation,

heat, and photolysis.[7]

A study on Rebamipide revealed its degradation behavior under various stress conditions,

providing valuable information for the development of a stability-indicating analytical method.[7]

Typical Forced Degradation Conditions:

Stress Condition Reagents and Conditions

Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 80°C)

Alkali Hydrolysis
0.1 M NaOH at room temperature or elevated

temperature

Oxidative Degradation 3-30% H2O2 at room temperature

Thermal Degradation
Heating the solid drug substance (e.g., at

105°C)

Photolytic Degradation Exposure to UV and visible light (ICH Q1B)

The degradation products generated during these studies should be characterized, and the

analytical method must be capable of separating them from the parent drug and other

impurities.

Regulatory Framework and Acceptance Criteria
The acceptance criteria for impurities in Rebamipide are primarily governed by the Japanese

Pharmacopoeia. While the exact limits from the monograph are not publicly available without a

subscription, the principles of ICH Q3A(R2) provide a general framework for setting these

limits.

ICH Thresholds for Impurities:
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Threshold Limit for Maximum Daily Dose ≤ 2 g/day

Reporting Threshold 0.05%

Identification Threshold 0.10%

Qualification Threshold
0.15% or 1.0 mg per day intake (whichever is

lower)

Any impurity found at or above the identification threshold must be structurally identified.

Impurities exceeding the qualification threshold require toxicological assessment to ensure

their safety.

The following diagram illustrates the logical relationship for managing impurities based on

these thresholds.

Impurity Detected

Report Impurity

 > Reporting Threshold

Within Acceptance Criteria

 ≤ Reporting ThresholdIdentify Structure

 > Identification Threshold

 ≤ Identification Threshold

Qualify Safety

 > Qualification Threshold

 ≤ Qualification Threshold
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Click to download full resolution via product page

Caption: Decision Tree for Impurity Management.

Conclusion and Recommendations
The accurate profiling of impurities in Rebamipide is a non-negotiable aspect of ensuring its

quality, safety, and efficacy. This guide has provided a comprehensive overview of the critical

considerations for selecting and utilizing reference standards for this purpose.

As a Senior Application Scientist, I offer the following recommendations:

Prioritize Pharmacopeial Methods: Whenever possible, adhere to the analytical methods

outlined in the Japanese Pharmacopoeia for Rebamipide. This ensures regulatory

compliance and provides a solid, validated foundation for your testing.

Invest in High-Quality Reference Standards: Do not compromise on the quality of your

reference standards. A well-characterized standard from a reputable supplier is a critical

investment in the accuracy and reliability of your data.

Conduct Thorough Method Validation: Any in-house method for impurity profiling must be

rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its

intended purpose.

Embrace a Proactive Approach with Forced Degradation: Integrate forced degradation

studies early in your development process to gain a comprehensive understanding of the

potential degradation pathways and to develop truly stability-indicating methods.

Stay Informed of Regulatory Updates: The regulatory landscape is constantly evolving. Stay

abreast of any updates to the Japanese Pharmacopoeia and relevant ICH guidelines to

ensure continued compliance.

By following these principles and utilizing the information presented in this guide, researchers,

scientists, and drug development professionals can confidently navigate the complexities of

Rebamipide impurity profiling and contribute to the development of safe and effective

pharmaceutical products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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